(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a bromine atom and an amino acid side chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize scalable methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is favored for its efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the bromine substituent.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets. The bromine substituent and the amino acid side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)thiazol-2-amine derivatives: Known for their antimicrobial and anticancer activities.
Thiophene-based drugs: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain. This structural feature may confer distinct biological activities and applications compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
NOOFILCZCFLGBV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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